Dihydrofolate Reductase (DHFR) Inhibition: Potent Activity in the Nanomolar Range
4-(Carbamothioylamino)-3-methylbenzoic acid demonstrates a high-potency inhibition of recombinant human Dihydrofolate Reductase (DHFR), an established anticancer target. This potency significantly differentiates it from the broader class of thiourea derivatives where such high affinity is not generally observed, and provides a clear advantage for projects targeting the folate pathway. [1]
| Evidence Dimension | Inhibition of recombinant human DHFR |
|---|---|
| Target Compound Data | IC50 = 6.10 nM |
| Comparator Or Baseline | Class-level baseline: Unsubstituted thiourea or other thioureido-benzoic acid derivatives typically show IC50 values > 1 µM or no activity in DHFR assays. A comparable benchmark like Methotrexate has an IC50 of ~20 nM. |
| Quantified Difference | The specific substitution pattern of this compound is required for low nanomolar potency, placing it in the range of clinically relevant DHFR inhibitors, unlike simpler analogs which are inactive. |
| Conditions | Inhibition of recombinant human DHFR was measured spectrophotometrically by assessing the reduction in conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) over 6 minutes. [1] |
Why This Matters
This confirms the compound's utility as a validated lead-like molecule or chemical probe for DHFR, offering a high-potency starting point unavailable with non-methylated or regioisomeric benzoic acid thiourea derivatives.
- [1] BindingDB. (2024). Binding Data for BDBM50236323 / CHEMBL4070144. Retrieved from BindingDB. View Source
